molecular formula C19H16Cl2N2O3S B2542498 [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate CAS No. 1096224-71-3

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate

Cat. No. B2542498
CAS RN: 1096224-71-3
M. Wt: 423.31
InChI Key: HYTRQHSDNMDKMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Organic Intermediates in Environmental Remediation

One avenue of research involves the identification of organic intermediates during the mineralization of certain compounds by advanced oxidation processes for wastewater treatment. Such studies reveal the potential of specific organic intermediates in environmental remediation technologies (Yunfu. Sun & J. Pignatello, 1993).

Corrosion Inhibition

Another significant area is the exploration of certain compounds as corrosion inhibitors. Research utilizing quantum chemical calculations based on DFT methods has shown that specific compounds can serve as effective corrosion inhibitors for metals, highlighting their importance in materials science and engineering (A. Zarrouk et al., 2014).

Advanced Synthesis Techniques

Furthermore, the development of synthesis techniques for creating complex organic molecules, such as 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, underscores the chemical's utility in organic synthesis. This research demonstrates the compound's relevance in facilitating the production of sulfonated oxindoles, which are of interest in various chemical and pharmaceutical applications (Tong Liu, D. Zheng, & Jie Wu, 2017).

Modification of Synthesis Methods

Additionally, modifications of synthesis methods, such as the Gassman oxindole synthesis, provide insights into more efficient and convenient ways to produce key intermediates for further chemical transformations. This research is pivotal for streamlining synthesis pathways in organic chemistry (S. Wright, L. D. Mcclure, & D. Hageman, 1996).

Biotransformation Studies

Biotransformation studies have also identified modified anilines as metabolites in carcinogenic processes, which could inform the development of novel diagnostic methods or treatments for cancer (G. Kolar & J. Schlesiger, 1975).

properties

IUPAC Name

[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[(3,4-dichlorophenyl)methylsulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c20-16-7-6-14(10-17(16)21)12-27-13-19(25)26-11-18(24)23(9-8-22)15-4-2-1-3-5-15/h1-7,10H,9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTRQHSDNMDKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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